

Procyanidin C2: A Technical Guide on its Role as a Condensed Tannin

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Compound of Interest

Compound Name: Procyanidin C2

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Abstract

Procyanidin C2, a B-type proanthocyanidin trimer, is a significant member of the condensed tannin family of flavonoids. Comprised of three (+)-catechin units, this oligomer is widely distributed in the plant kingdom and is a subject of growing interest in the fields of nutrition, pharmacology, and drug development due to its potent biological activities. This technical guide provides an in-depth exploration of **Procyanidin C2**, detailing its chemical nature, its classification within condensed tannins, and its known interactions with key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies for its study, and includes visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Introduction to Procyanidin C2 and Condensed Tannins

Condensed tannins, also known as proanthocyanidins (PAs), are a class of polyphenolic secondary metabolites found in a wide variety of plants.^[1] They are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.^[2] **Procyanidin C2** is specifically a trimer of (+)-catechin, making it a distinct molecular entity within the broader category of condensed tannins.^[3]

Chemical Structure and Classification

Procyanidin C2 is classified as a B-type proanthocyanidin. This classification is based on the nature of the interflavan linkages between the constituent monomeric units. B-type proanthocyanidins are characterized by single C-C bonds, most commonly between the C4 of the upper unit and the C8 or C6 of the lower unit.^{[4][5]} In the case of **Procyanidin C2**, the three (+)-catechin units are linked by two successive (4 α \rightarrow 8) bonds.^[6]

The stereochemistry of the flavan-3-ol units and the nature of their linkages are crucial for the biological activity of procyanidins. The specific spatial arrangement of the hydroxyl groups and the overall three-dimensional structure of **Procyanidin C2** govern its interactions with proteins and other biological macromolecules.

Table 1: Chemical and Physical Properties of **Procyanidin C2**

Property	Value	Reference(s)
IUPAC Name	(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol	[6]
Molecular Formula	C45H38O18	[6]
Molar Mass	866.77 g/mol	[6]
Synonyms	Procyanidin trimer C2, Catechin-(4 α ->8)-catechin-(4 α ->8)-catechin	[6]
CAS Number	37064-31-6	[6]

Natural Sources

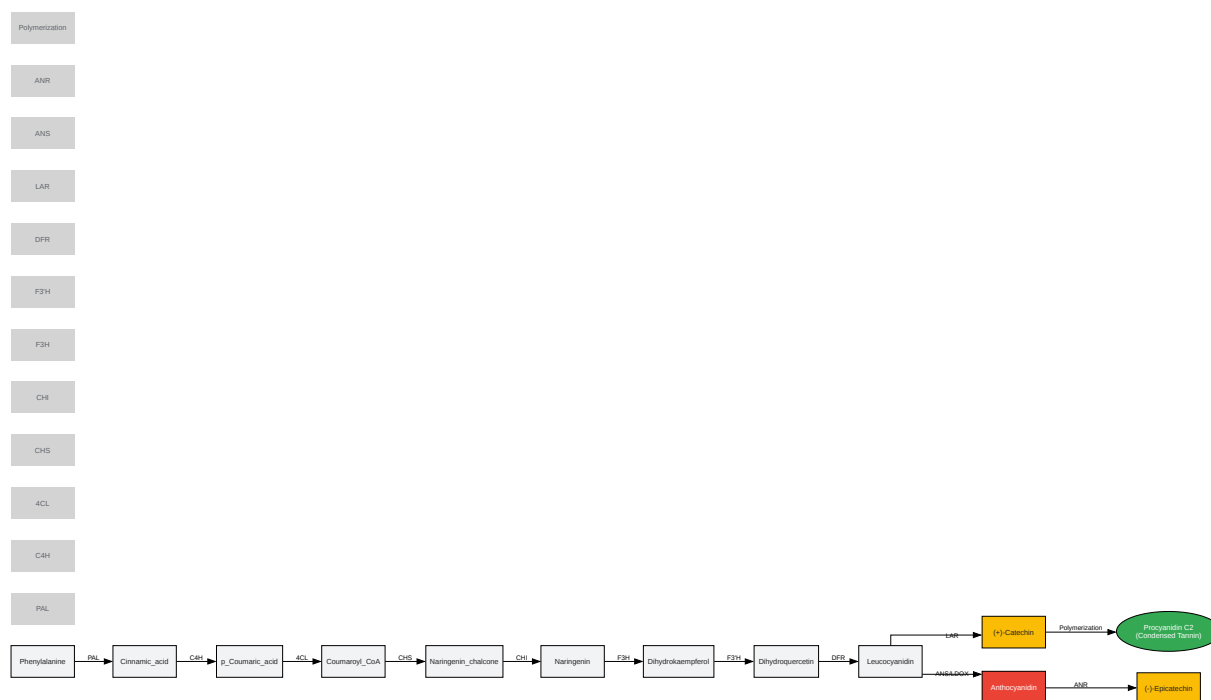
Procyanidin C2 is found in a variety of plant-based foods and beverages. Notable sources include grape seeds (*Vitis vinifera*), wine, barley, and cocoa.[3] The concentration of **Procyanidin C2** can vary significantly depending on the plant species, variety, and processing methods.

Table 2: Reported Yields of Proanthocyanidins from Various Sources

Plant Source	Extraction Solvent	Yield of Proanthocyanidins	Reference(s)
Grape Seeds	70% Acetone (aqueous)	17.5% (w/w)	[7]
Grape Seeds (immature)	60% Methanol (aqueous) with 0.05% TFA	6.31 g from initial seed powder	[8]
Grape Seeds (mature)	60% Methanol (aqueous) with 0.05% TFA	10.29 g from initial seed powder	[8]
Chokeberry	Ultrasound-Microwave Assisted Extraction	31.52 ± 0.8 mg/g fresh weight	[9]

Biosynthesis of Procyanidin C2

Procyanidin C2, like other proanthocyanidins, is synthesized via the flavonoid biosynthesis pathway in plants. This pathway involves a series of enzymatic reactions that convert phenylalanine into flavan-3-ol monomers, which then undergo polymerization.



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Figure 1: Simplified biosynthetic pathway of proanthocyanidins.

Experimental Protocols

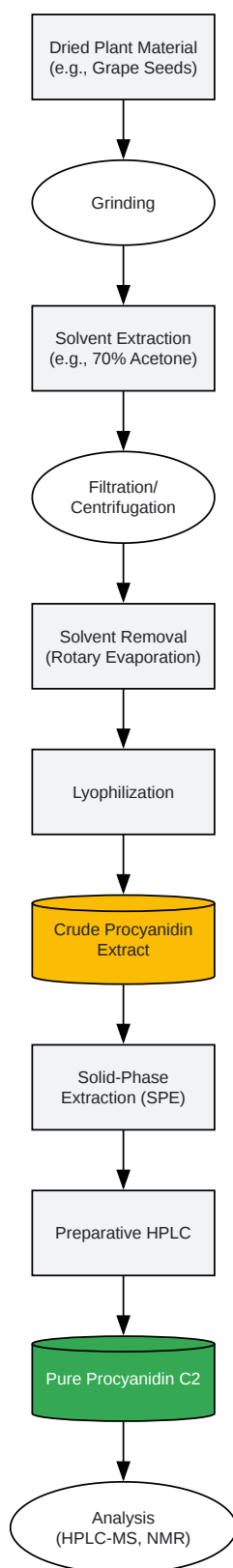
Extraction and Isolation of Procyanidin C2

The isolation of pure **Procyanidin C2** typically involves a multi-step process including extraction from the plant matrix, followed by chromatographic purification.

Protocol 1: General Extraction and Fractionation of Procyanidins

- **Sample Preparation:** Grind the dried plant material (e.g., grape seeds) into a fine powder.
- **Extraction:**
 - Suspend the powder in a solvent mixture, commonly 70% aqueous acetone or 60% aqueous methanol, often with the addition of a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve stability.[\[7\]](#)[\[8\]](#)
 - Stir or sonicate the mixture at room temperature for an extended period (e.g., 24 hours) to maximize extraction efficiency.[\[7\]](#)
 - Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
- **Solvent Removal:** Combine the supernatants and remove the organic solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to prevent degradation.
- **Lyophilization:** Freeze-dry the aqueous extract to obtain a crude procyanidin powder.
- **Purification by Solid-Phase Extraction (SPE):**
 - **Column Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[\[10\]](#)
 - **Sample Loading:** Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.
 - **Washing:** Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

- Elution: Elute the procyanidins with a stronger solvent, such as methanol or acidified methanol. Collect fractions.[10]
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Further purify the procyanidin-rich fractions using preparative HPLC. A C18 or diol stationary phase can be used.[11]
 - Employ a gradient elution with a mobile phase consisting of acidified water (A) and an organic solvent like acetonitrile or methanol (B).
 - Monitor the elution profile using a UV detector (typically at 280 nm) and collect the fraction corresponding to the retention time of **Procyanidin C2**.
 - Confirm the identity and purity of the isolated fraction using analytical HPLC-MS and NMR.



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Figure 2: General workflow for the extraction and purification of **Procyanidin C2**.

Quantification of Condensed Tannins

Colorimetric assays are commonly used for the rapid quantification of total condensed tannin content in extracts.

Protocol 2: Vanillin-HCl Assay

- Reagent Preparation:
 - Vanillin reagent: Prepare a 1% (w/v) solution of vanillin in methanol.
 - HCl reagent: Prepare an 8% (v/v) solution of concentrated HCl in methanol.
 - Working reagent: Mix equal volumes of the vanillin and HCl reagents immediately before use.[\[12\]](#)
- Standard Curve: Prepare a series of standard solutions of (+)-catechin in methanol (e.g., 0-1000 µg/mL).
- Assay Procedure:
 - To 1 mL of each standard or appropriately diluted sample in a test tube, add 5 mL of the working vanillin reagent.
 - For the blank, add 5 mL of 4% HCl in methanol to a separate 1 mL aliquot of the standard or sample.
 - Incubate all tubes at 30°C for 20 minutes.[\[12\]](#)
 - Measure the absorbance at 500 nm against the corresponding blank.
- Calculation: Plot the absorbance of the standards against their concentration to create a standard curve. Use the equation of the line to determine the concentration of condensed tannins in the samples, expressed as catechin equivalents.

Protocol 3: 4-Dimethylaminocinnamaldehyde (DMAC) Assay

- Reagent Preparation:

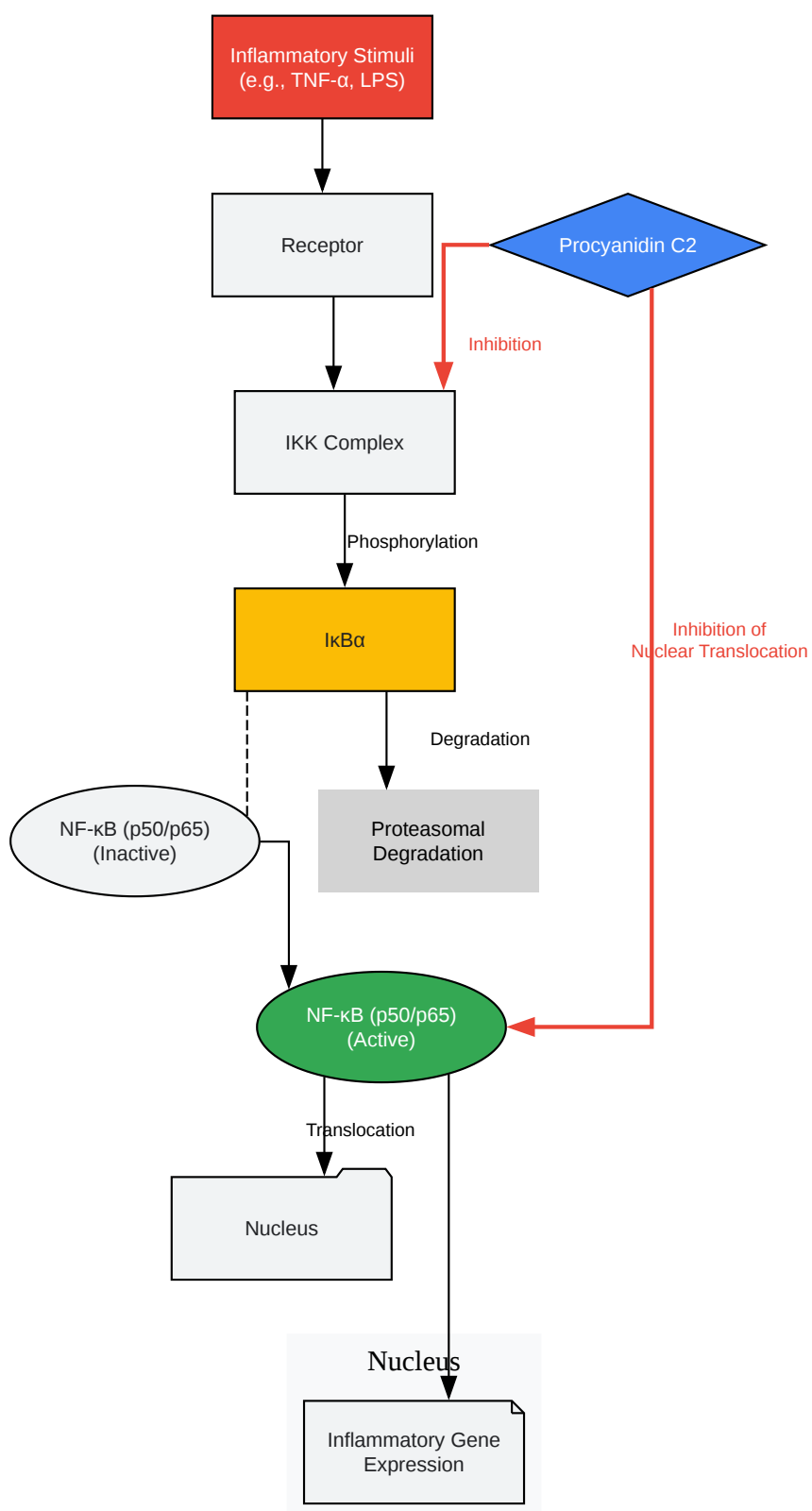
- DMAC reagent: Prepare a solution of DMAC in acidified ethanol (e.g., 0.1% DMAC in ethanol containing HCl).
- Standard Curve: Prepare a series of standard solutions of an appropriate procyanidin standard (e.g., procyanidin A2 or a purified procyanidin mixture) in the extraction solvent.
- Assay Procedure:
 - In a 96-well plate, add 200 μ L of the DMAC reagent to 10 μ L of each standard or diluted sample.^[8]
 - Incubate at room temperature for 15 minutes, protected from light.
 - Measure the absorbance at 640 nm.
- Calculation: Construct a standard curve and calculate the proanthocyanidin content in the samples, expressed as equivalents of the standard used.

Biological Activities and Signaling Pathways

Procyanidin C2, along with other procyanidins, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of various cellular signaling pathways.

Modulation of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of inflammation and cell survival. Procyanidins have been shown to inhibit NF- κ B activation.



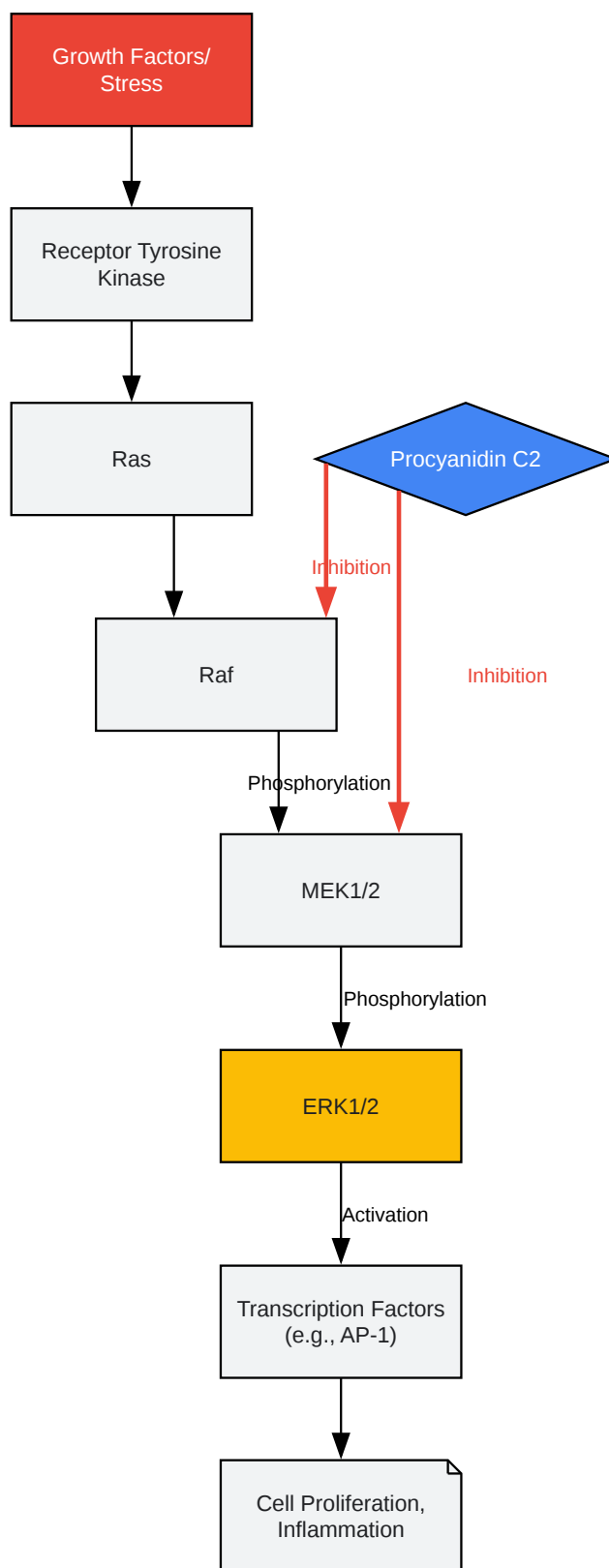
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Figure 3: Procyanidin C2 modulation of the NF-κB signaling pathway.

Procyanidins can inhibit the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B.^[13] This prevents the nuclear translocation of the p65/p50 subunits of NF- κ B, thereby downregulating the expression of pro-inflammatory genes.^[14]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Procyanidins can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.



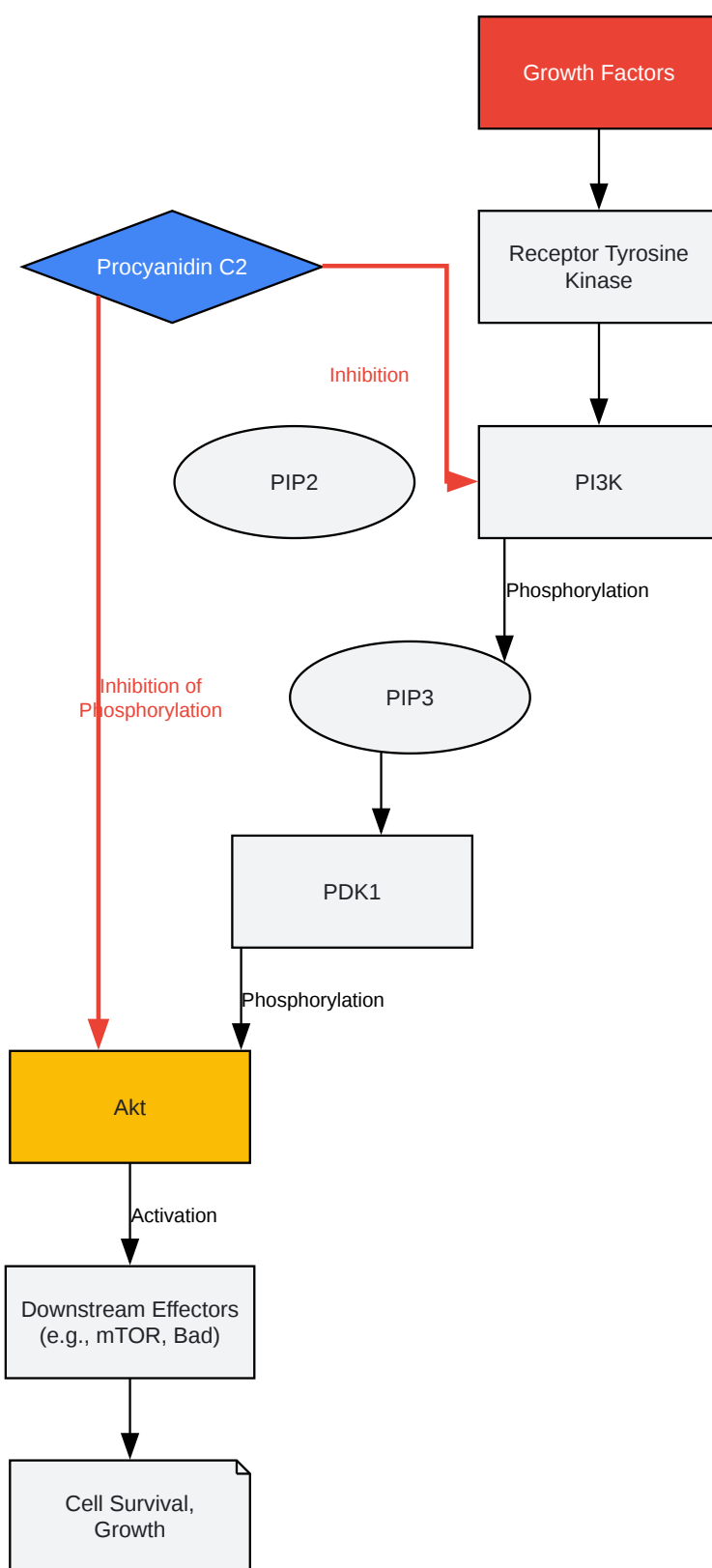
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Figure 4: Procyanidin C2 modulation of the MAPK/ERK signaling pathway.

Studies have shown that procyanidins can inhibit the phosphorylation of key components of the MAPK cascade, leading to a reduction in the activation of downstream transcription factors and a decrease in cell proliferation and inflammation.^[15]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and metabolism. Dysregulation of this pathway is common in cancer. Procyanidins have been demonstrated to inhibit the PI3K/Akt pathway.



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Figure 5: Procyanidin C2 modulation of the PI3K/Akt signaling pathway.

By inhibiting PI3K and the subsequent phosphorylation of Akt, procyanidins can suppress the pro-survival signals of this pathway, leading to the induction of apoptosis in cancer cells.[16][17]

Table 3: Quantitative Biological Activity of Procyanidins

Compound/Extract	Cell Line	Biological Effect	IC50 Value	Reference(s)
Procyanidin Hexamer	Caco-2 (colorectal cancer)	Reduction in cell viability	~20-30 μ M	[18]
Grape Seed Procyanidin Extract	RAW 264.7 (macrophages)	Inhibition of NO biosynthesis	50 μ g/mL	[13]
Quercetin Hybrid Compound 1	HCT116 (colorectal cancer)	Cytotoxicity	22.4 μ M	[19]
Quercetin Hybrid Compound 2	HCT116 (colorectal cancer)	Cytotoxicity	0.34 μ M	[19]

Note: Data for specific IC50 values of pure **Procyanidin C2** are limited in the reviewed literature. The table includes data for procyanidin extracts and related compounds to provide context for their biological potency.

Conclusion

Procyanidin C2 is a well-defined chemical entity within the complex family of condensed tannins, with significant potential in the realms of health and medicine. Its defined structure, composed of three (+)-catechin units, allows for a more precise investigation of its biological activities compared to complex tannin extracts. The modulation of key signaling pathways such as NF- κ B, MAPK, and PI3K/Akt underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research focusing on the specific quantitative effects of purified **Procyanidin C2** is warranted to fully elucidate its pharmacological profile and to support its translation into clinical applications. This

guide provides a foundational resource for researchers to design and interpret experiments aimed at harnessing the therapeutic potential of this promising natural compound.

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